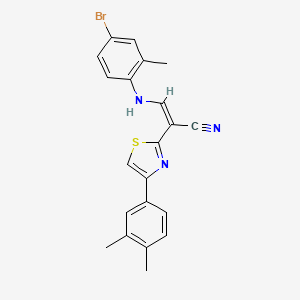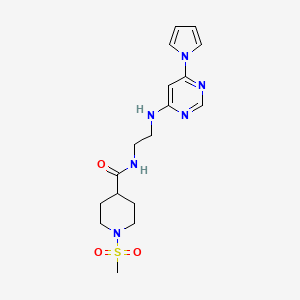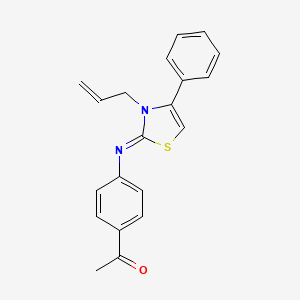
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18BrN3S and its molecular weight is 424.36. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
Reduction with Lithium Aluminum Hydride : (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, which are closely related to the compound , can be reduced using lithium aluminum hydride. This reduction results in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing a method for altering the chemical structure and properties of similar compounds (Frolov et al., 2005).
Synthesis for Antibiotic Applications : Similar thiazolyl-acrylonitrile compounds have been synthesized for use as a side-chain in the fourth generation of cephem antibiotics, illustrating their potential in medicinal chemistry (Tatsuta et al., 1994).
Optoelectronic Applications : Thiophene dyes, similar to the compound of interest, have been synthesized and characterized for use in optoelectronic devices. These compounds have potential applications in protecting human eyes and optical sensors (Anandan et al., 2018).
Photodynamic Therapy for Cancer Treatment : A derivative of thiazolyl-acrylonitrile, specifically a new zinc phthalocyanine, has been synthesized and studied for its potential in photodynamic therapy for cancer treatment, due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Synthesis of Complex Molecules : Methods have been developed for the regioselective bromination of similar acrylonitriles, leading to the formation of complex molecules with potential applications in various fields, including pharmaceuticals (Pakholka et al., 2021).
Electroluminescent Materials : The compound , being similar to other acrylonitriles, has potential applications in the synthesis of electroluminescent materials, as evidenced by the synthesis and study of similar compounds for their photoluminescence characteristics (Xu et al., 2012).
Selective Cancer Cell Cytotoxicity : Dichlorophenylacrylonitriles, related to the compound of interest, have been synthesized and shown to display selective cytotoxicity towards breast cancer cells, highlighting a potential application in cancer treatment (Baker et al., 2018).
Synthesis of Functionalized Derivatives : This compound's structure allows for the creation of various functionalized derivatives, which can be explored for their potential pharmaceutical applications, such as antifungal agents (Bashandy et al., 2008).
Fungicidal Properties : Related 2-amino-4-aryl thiazoles have been investigated for their fungicidal properties, suggesting similar potential applications for the compound (Mahapatra, 1956).
Mercury(II) Detection : Pyridine-based derivatives, similar to the compound of interest, have been developed as chemosensors for highly sensitive and selective detection of mercury(II) (Pan et al., 2015).
Propiedades
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-13-4-5-16(8-14(13)2)20-12-26-21(25-20)17(10-23)11-24-19-7-6-18(22)9-15(19)3/h4-9,11-12,24H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECYZFAMWPEKHF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)
![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2427024.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427032.png)


![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)